4-Bromo-2-(2-hydroxypropan-2-yl)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-(2-hydroxypropan-2-yl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5,11-12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDADVENNUGTRJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1)Br)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857762-28-8 | |
| Record name | 4-bromo-2-(2-hydroxypropan-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Structural Elucidation of 4 Bromo 2 2 Hydroxypropan 2 Yl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for determining the precise structure of organic compounds by mapping the carbon and hydrogen framework.
¹H NMR and ¹³C NMR Chemical Shift Analysis
The ¹H and ¹³C NMR spectra are predicted to show distinct signals corresponding to each unique proton and carbon environment in the molecule. The electron-donating hydroxyl group and the electron-withdrawing bromine atom significantly influence the chemical shifts of the aromatic protons and carbons.
¹H NMR Spectroscopy: The proton spectrum is expected to reveal six distinct signals. The aromatic region should display three signals for the protons on the benzene (B151609) ring. The proton at position 3 (H-3) is expected to be a doublet, coupled to H-5. The proton at position 5 (H-5) should appear as a doublet of doublets, being coupled to both H-3 and H-6. The proton at H-6 would be a doublet, coupled to H-5. The two hydroxyl groups (phenolic and tertiary alcohol) are expected to appear as broad singlets, and the two equivalent methyl groups will produce a sharp singlet integrating to six protons.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine unique carbon atoms in the structure. The chemical shifts are influenced by the attached functional groups. The carbon bearing the phenolic hydroxyl group (C-1) and the carbon attached to the 2-hydroxypropan-2-yl substituent (C-2) are expected at higher chemical shifts (downfield) compared to other aromatic carbons. The carbon bonded to the bromine atom (C-4) will also be shifted accordingly. The quaternary carbon of the propan-2-yl group and the two equivalent methyl carbons will have characteristic chemical shifts in the aliphatic region of the spectrum.
Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Phenolic -OH | 5.0 - 6.0 | broad singlet |
| Alcoholic -OH | 2.0 - 3.0 | broad singlet |
| H-3 | 7.30 - 7.40 | d |
| H-5 | 7.10 - 7.20 | dd |
| H-6 | 6.80 - 6.90 | d |
Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (-OH) | 150 - 155 |
| C-2 (-C(CH₃)₂OH) | 135 - 140 |
| C-3 | 130 - 135 |
| C-4 (-Br) | 115 - 120 |
| C-5 | 128 - 132 |
| C-6 | 118 - 122 |
| Quaternary C (-C(CH₃)₂OH) | 70 - 75 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals predicted in the 1D spectra and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For 4-Bromo-2-(2-hydroxypropan-2-yl)phenol, key correlations would be observed between the adjacent aromatic protons: H-5 with H-3, and H-5 with H-6. This confirms their positions on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). It would definitively link the predicted proton signals to their corresponding carbon signals, for instance, connecting the signals of H-3, H-5, and H-6 to C-3, C-5, and C-6 respectively, and the methyl proton signal to the methyl carbon signal.
Expected Key 2D NMR Correlations
| Experiment | Correlating Nuclei | Significance |
|---|---|---|
| COSY | H-5 ↔ H-6 | Confirms adjacency of aromatic protons |
| COSY | H-5 ↔ H-3 | Confirms adjacency of aromatic protons |
| HSQC | H-3 ↔ C-3 | Assigns C-3 chemical shift |
| HSQC | H-5 ↔ C-5 | Assigns C-5 chemical shift |
| HSQC | H-6 ↔ C-6 | Assigns C-6 chemical shift |
| HSQC | -CH₃ ↔ -CH₃ | Assigns methyl carbon chemical shift |
| HMBC | -CH₃ ↔ C-2 | Confirms substituent position on the ring |
| HMBC | -CH₃ ↔ Quaternary C | Confirms propan-2-yl group structure |
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy for Phenolic Hydroxyl and Aromatic Ring Modes
The IR spectrum of this compound is expected to be dominated by the absorption bands of its hydroxyl and aromatic functionalities. A prominent, broad absorption band is anticipated in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of both the phenolic and tertiary alcohol groups; this broadening is a result of hydrogen bonding. The aromatic C-H stretching vibrations are expected to appear as weaker bands just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically produce a series of sharp peaks in the 1450-1600 cm⁻¹ region. Furthermore, strong C-O stretching bands for the phenol (B47542) and tertiary alcohol would be visible between 1150 and 1250 cm⁻¹.
Expected Characteristic IR Absorption Bands
| Functional Group | Expected Frequency Range (cm⁻¹) | Description of Band |
|---|---|---|
| O-H Stretch (Alcohol & Phenol) | 3200 - 3600 | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak, Sharp |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong, Sharp |
| C-O Stretch | 1150 - 1250 | Strong |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to IR spectroscopy. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. For this compound, the symmetric "breathing" mode of the substituted benzene ring is expected to produce a particularly strong and characteristic signal in the Raman spectrum. Symmetrical stretching vibrations of the C-C bonds in the aromatic ring and the C-C bonds of the substituent would also be Raman active. The O-H stretching vibrations, which are very strong in the IR spectrum, are typically weak in the Raman spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₉H₁₁BrO₂), the predicted monoisotopic mass is 229.99425 Da. uni.lu
A key feature in the mass spectrum will be the molecular ion peak ([M]⁺•), which will appear as a pair of peaks of nearly equal intensity (a 1:1 ratio) separated by two mass units (e.g., m/z 230 and 232). This distinctive isotopic pattern is characteristic of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
The fragmentation pattern will provide further structural confirmation. Common fragmentation pathways are expected to include the loss of a methyl radical ([M-CH₃]⁺), which is a common fragmentation for isopropyl groups, leading to a stable benzylic cation. Another likely fragmentation is the loss of a water molecule ([M-H₂O]⁺•) from the tertiary alcohol.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Description |
|---|---|---|---|
| [M]⁺• | 230.0 | 232.0 | Molecular Ion |
| [M-CH₃]⁺ | 215.0 | 217.0 | Loss of a methyl radical |
| [M-H₂O]⁺• | 212.0 | 214.0 | Loss of a water molecule |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound, with the molecular formula C₉H₁₁BrO₂, the theoretical monoisotopic mass is calculated to be 229.99425 Da. uni.lu
HRMS analysis, typically using techniques like electrospray ionization (ESI), would be expected to detect this compound in various forms, including the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, or the deprotonated molecule [M-H]⁻ in negative ion mode. The high precision of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thus confirming the identity of this compound. The predicted m/z values for common adducts are essential for interpreting the resulting mass spectra. uni.lu
Table 1: Predicted HRMS Data for this compound Adducts
| Adduct Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 231.00153 |
| [M+Na]⁺ | 252.98347 |
| [M-H]⁻ | 228.98697 |
| [M+NH₄]⁺ | 248.02807 |
| [M+K]⁺ | 268.95741 |
Data sourced from PubChem. uni.lu
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
For this compound, the fragmentation is likely to be initiated at the tertiary benzylic alcohol group, which is prone to cleavage. Key expected fragmentation steps include:
Loss of Water: A common fragmentation pathway for alcohols is the neutral loss of a water molecule (H₂O, 18 Da). libretexts.org For the [M+H]⁺ ion, this would result in a significant fragment ion at m/z 212.99151. uni.lu
Loss of a Methyl Group: Alpha cleavage, or cleavage of the C-C bond adjacent to the oxygen atom, can lead to the loss of a methyl radical (•CH₃, 15 Da). This is a characteristic fragmentation for tertiary alcohols. youtube.com
Cleavage of the Isopropyl Group: The entire hydroxypropyl group could be cleaved, leading to fragments corresponding to the brominated phenol moiety.
Aromatic Ring Fragmentation: At higher collision energies, the aromatic ring itself can fragment, although this typically results in less abundant ions.
The presence of the bromine atom would be evident in the isotopic pattern of bromine-containing fragments (approximately a 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes).
Table 2: Proposed Key Fragmentations for this compound in MS/MS
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) |
|---|---|---|
| 231.00153 ([M+H]⁺) | H₂O | 212.99151 |
| 231.00153 ([M+H]⁺) | •CH₃ | 216.0 |
| 231.00153 ([M+H]⁺) | C₃H₇O | 172.9 |
Note: This table represents a theoretical fragmentation pathway in the absence of experimental data.
X-ray Crystallography for Solid-State Structural Determination
As of the latest literature search, no publicly available single-crystal X-ray diffraction data for this compound has been reported. Therefore, a definitive analysis of its solid-state structure, including crystal packing, intermolecular interactions, and conformational details, cannot be provided at this time. The following subsections describe the type of information that would be obtained from such an analysis.
An X-ray crystal structure would provide precise data on the conformation of the molecule in the solid state. This includes the dihedral angles between the plane of the phenyl ring and the 2-(2-hydroxypropan-2-yl) substituent. This information would reveal if there is any intramolecular hydrogen bonding between the phenolic hydroxyl group and the alcoholic oxygen atom, which could influence the molecule's preferred conformation.
Reactivity and Reaction Mechanisms of 4 Bromo 2 2 Hydroxypropan 2 Yl Phenol
Electrophilic Aromatic Substitution Reactions on the Phenolic Ring
The phenolic ring of 4-Bromo-2-(2-hydroxypropan-2-yl)phenol is subject to electrophilic aromatic substitution (SEAr), a class of reactions where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The rate and regioselectivity of these reactions are dictated by the combined effects of the substituents already present: the hydroxyl (-OH) group, the bromo (-Br) atom, and the 2-(2-hydroxypropan-2-yl) group.
The hydroxyl group is a powerful activating substituent that directs incoming electrophiles to the ortho and para positions relative to it. makingmolecules.comlibretexts.org This is due to its ability to donate electron density to the ring through resonance, stabilizing the cationic intermediate formed during the substitution. youtube.com Conversely, the bromo group is a deactivating substituent due to its electron-withdrawing inductive effect, yet it also directs incoming electrophiles to the ortho and para positions through resonance. makingmolecules.com The 2-(2-hydroxypropan-2-yl) group is a weakly activating alkyl group, which also exhibits ortho, para-directing effects.
Table 1: Directing Effects of Substituents on the Phenolic Ring
| Substituent | Position on Ring | Activating/Deactivating Effect | Directing Effect |
|---|---|---|---|
| -OH (Hydroxyl) | 1 | Strongly Activating | Ortho, Para |
| -C(CH₃)₂OH (2-hydroxypropan-2-yl) | 2 | Weakly Activating | Ortho, Para |
| -Br (Bromo) | 4 | Deactivating | Ortho, Para |
Further Halogenation or Nitration Reactions
In the case of this compound, the available positions for substitution are C3, C5, and C6. The powerful activating effect of the hydroxyl group dominates, strongly favoring substitution at its ortho (C6) and para (C4) positions. Since the para position is already occupied by bromine, the primary site for further electrophilic attack, such as nitration or halogenation, is the C6 position.
Substitution at C3 and C5 is electronically disfavored. The C5 position is meta to the strongly activating hydroxyl group, and the C3 position is meta to both the hydroxyl and bromo groups. Steric hindrance from the bulky 2-(2-hydroxypropan-2-yl) group at C2 may slightly impede substitution at the adjacent C3 position. Therefore, monosubstitution is expected to occur predominantly at the C6 position, which is ortho to the hydroxyl group and meta to the bromo group. Under harsh reaction conditions, multiple substitutions could occur. youtube.com For example, the reaction of phenols with excess bromine can lead to tri-substituted products. youtube.com
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key reactive site, participating in a variety of transformations typical for phenols.
Etherification and Esterification Reactions
The hydroxyl group of this compound can readily undergo etherification and esterification.
Etherification: The formation of an ether can be achieved via the Williamson ether synthesis. This reaction involves the deprotonation of the phenol (B47542) with a base (e.g., sodium hydroxide) to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide (e.g., methyl iodide) in an SN2 reaction to yield the corresponding ether.
Esterification: Esterification can be accomplished by reacting the phenol with an acyl halide or an acid anhydride (B1165640) in the presence of a base (like pyridine). The base neutralizes the HCl or carboxylic acid byproduct and catalyzes the reaction. This is a common method for converting phenols to their corresponding esters.
Table 2: Examples of Etherification and Esterification Reactions
| Reaction Type | Reagents | General Product |
|---|---|---|
| Etherification (Williamson) | 1. NaOH 2. R-X (e.g., CH₃I) | 4-Bromo-1-alkoxy-2-(2-hydroxypropan-2-yl)benzene |
| Esterification | R-COCl (e.g., CH₃COCl), Pyridine | 4-Bromo-2-(2-hydroxypropan-2-yl)phenyl acetate |
Oxidation Reactions and Quinone Methide Formation Mechanisms
Phenols substituted with alkyl groups in the ortho or para position can be oxidized to form quinone methides. nih.gov These are highly reactive intermediates characterized by a quinone-like structure with an exocyclic double bond. nih.gov The formation of quinone methides from 4-alkylphenols can occur through a two-electron oxidation process, often mediated by enzymes like cytochromes P450 or other chemical oxidants. nih.gov
For this compound, a similar mechanism can be proposed. The oxidation would lead to the formation of an ortho-quinone methide. The process involves the loss of two electrons and a proton from the phenolic hydroxyl group. The tertiary alcohol of the 2-(2-hydroxypropan-2-yl) substituent can then lose a proton and the hydroxyl group (as water) to form the exocyclic double bond, resulting in the formation of a reactive quinone methide intermediate. nih.gov This intermediate is a Michael acceptor and can react with various nucleophiles. nih.gov The formation of a fully aromatic ring provides a significant thermodynamic driving force for such nucleophilic addition reactions. nih.gov
Transformations of the 2-(2-Hydroxypropan-2-yl) Substituent
The 2-(2-hydroxypropan-2-yl) group, being a tertiary alcohol, has its own characteristic reactivity. The most notable reaction is acid-catalyzed dehydration. Analogous to the dehydration of 4-(2-hydroxypropan-2-yl)phenol (B2518238) to form 4-isopropenylphenol, the tertiary alcohol on this compound can be eliminated as a water molecule in the presence of an acid catalyst. ethz.ch
The mechanism involves three key steps:
Protonation of the hydroxyl group: The acid catalyst protonates the tertiary hydroxyl group, converting it into a good leaving group (-OH₂⁺).
Loss of water: The protonated hydroxyl group departs as a water molecule, generating a stable tertiary carbocation at the benzylic position.
Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from an adjacent methyl group, forming a double bond and yielding the final product, 4-Bromo-2-isopropenylphenol.
This dehydration reaction provides a route to synthesize vinylphenol derivatives, which can serve as monomers for polymerization or as intermediates in other organic syntheses.
Cross-Coupling Reactions at the Bromine Position
The bromine atom on the aromatic ring is a key site for functionalization via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. nih.gov The reactivity of the aryl bromide is influenced by the electronic nature of the other substituents on the ring.
Suzuki Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov For this compound, this reaction would involve coupling the aryl bromide with various boronic acids to introduce new aryl, vinyl, or alkyl groups. The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronate species, and reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. researchgate.netikm.org.mymdpi.comresearchgate.net
| Component | Examples | Function |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Active catalytic species for the coupling reaction. organic-chemistry.org |
| Ligand | PPh₃, PCy₃, P(t-Bu)₃, SPhos, XPhos | Stabilizes the palladium center and influences reactivity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃, Et₃N | Activates the organoboron compound for transmetalation. ikm.org.my |
| Organoboron Reagent | Phenylboronic acid, Vinylboronic acid | Provides the carbon nucleophile for the coupling. |
| Solvent | Toluene, Dioxane, THF, DMF, Water | Solubilizes reactants and influences reaction rate. |
This is an interactive data table. You can sort and filter the data.
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction allows for the vinylation of this compound. The mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond. nih.gov A subsequent β-hydride elimination step releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base. libretexts.orgmdpi.com
| Component | Examples | Function |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Facilitates the oxidative addition and subsequent steps. |
| Ligand | PPh₃, P(o-tolyl)₃ | Modulates the electronic and steric properties of the catalyst. |
| Base | Et₃N, K₂CO₃, NaOAc | Neutralizes the hydrogen halide formed during the reaction. |
| Alkene | Styrene, Acrylates, Ethylene | The coupling partner that gets arylated. |
| Solvent | DMF, Acetonitrile, Toluene | Provides the reaction medium. |
This is an interactive data table. You can sort and filter the data.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming a C-C bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orgsynarchive.com This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. nrochemistry.comorganic-chemistry.org Applying this to this compound would result in the formation of an arylalkyne. The proposed mechanism involves separate catalytic cycles for palladium and copper. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. libretexts.org
| Component | Examples | Function |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | The primary catalyst for the cross-coupling. libretexts.org |
| Copper(I) Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate. synarchive.com |
| Base/Solvent | Et₃N, Diisopropylamine (DIPA) | Acts as a base and often as the solvent. nrochemistry.com |
| Terminal Alkyne | Phenylacetylene, Propyne | The source of the alkynyl group. |
This is an interactive data table. You can sort and filter the data.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org It involves the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a strong, non-nucleophilic base. organic-chemistry.orglibretexts.org This reaction would allow for the introduction of various amino groups at the bromine position of this compound. The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation to form a palladium amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. researchgate.net
| Component | Examples | Function |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | The active metal center for the catalytic cycle. |
| Ligand | BINAP, dppf, Xantphos, Buchwald ligands | Crucial for promoting reductive elimination and preventing side reactions. wikipedia.org |
| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄ | Promotes the formation of the palladium amido complex. |
| Amine | Primary amines, Secondary amines, Anilines | The nitrogen nucleophile. |
| Solvent | Toluene, Dioxane, THF | Provides an inert reaction environment. |
This is an interactive data table. You can sort and filter the data.
Computational and Theoretical Investigations of 4 Bromo 2 2 Hydroxypropan 2 Yl Phenol
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Geometry Optimization
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation, providing insights into electron distribution and molecular geometry. DFT methods, such as B3LYP, are often used for their balance of accuracy and computational cost, while Ab Initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) offer higher accuracy at a greater computational expense.
For 4-bromo-2-(2-hydroxypropan-2-yl)phenol, these calculations would yield optimized bond lengths, bond angles, and dihedral angles. The results would reveal the planarity of the phenyl ring and the spatial arrangement of the bromo and 2-hydroxypropan-2-yl substituents.
Energy Minimization and Conformational Analysis
Energy minimization is the process of finding the molecular geometry with the lowest potential energy, representing the most stable arrangement of atoms. For a flexible molecule like this compound, which has rotatable bonds (e.g., C-C and C-O bonds of the side chain), multiple local energy minima, or conformers, may exist.
Conformational analysis would involve systematically rotating these bonds and performing geometry optimization at each step to map the potential energy surface. This process identifies the most stable conformer(s) and the energy barriers between them. Intramolecular hydrogen bonding, for instance between the phenolic hydroxyl group and the oxygen of the propan-2-ol substituent, would be a key factor in determining the preferred conformation.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilic), while the LUMO is the most likely to accept electrons (electrophilic).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. FMO analysis for this compound would map the spatial distribution of these orbitals, indicating the likely sites for electrophilic and nucleophilic attack. For instance, the electron-rich phenyl ring and oxygen atoms would be expected to feature prominently in the HOMO distribution.
Table 1: Hypothetical Frontier Molecular Orbital Parameters This table illustrates the type of data that would be generated from FMO analysis. The values are not based on actual calculations for the specified compound.
| Parameter | Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity and stability. |
Molecular Dynamics Simulations for Conformational Landscapes
While quantum calculations examine static structures, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a detailed view of the molecule's dynamic behavior.
For this compound, an MD simulation would reveal its conformational landscape in a given environment (e.g., in a solvent like water or ethanol). This would show how the molecule flexes, rotates, and interacts with its surroundings, providing a more realistic picture of its behavior than static calculations alone. The simulation would highlight the most frequently adopted conformations and the transitions between them over time.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling (Non-Biological Property Focus)
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its physicochemical properties. nih.gov These models are built by calculating a set of numerical descriptors for a series of related compounds and then using regression analysis to find a mathematical equation that links these descriptors to an experimentally measured property.
For this compound, a QSPR study (with a non-biological focus) could be used to predict properties like boiling point, solubility, or partition coefficient. This would involve calculating various descriptors for this molecule and its analogues, such as topological indices, electronic properties (like dipole moment), and steric parameters. The resulting model could then be used to predict these properties for other, similar compounds without the need for experimental measurement. nih.gov
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data.
NMR Spectroscopy: Methods like the Gauge-Independent Atomic Orbital (GIAO) can predict the ¹H and ¹³C NMR chemical shifts. bohrium.com For the target molecule, these calculations would help assign the signals in an experimental spectrum to specific protons and carbon atoms.
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated, corresponding to the peaks in an Infrared (IR) spectrum. bohrium.com This allows for the theoretical assignment of vibrational modes, such as the O-H stretches of the two hydroxyl groups and the C-Br stretch.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption. bohrium.com Calculations would identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π → π* transitions within the aromatic ring).
Table 2: Hypothetical Predicted Spectroscopic Data This table illustrates the type of data that would be generated from spectroscopic prediction calculations. The values are not based on actual calculations for the specified compound.
| Spectrum | Parameter | Predicted Value |
|---|---|---|
| ¹³C NMR | C-Br Chemical Shift | 115 ppm |
| IR | Phenolic O-H Stretch | 3400 cm⁻¹ |
| UV-Vis | λmax | 285 nm |
Mechanistic Biological Interactions of 4 Bromo 2 2 Hydroxypropan 2 Yl Phenol Non Clinical Focus
Exploration of Molecular Binding Mechanisms with Biomolecules (e.g., Proteins, DNA)
The specific molecular binding mechanisms of 4-Bromo-2-(2-hydroxypropan-2-yl)phenol with biomolecules such as proteins and DNA have not been extensively elucidated in dedicated studies. However, insights can be drawn from the behavior of structurally related phenolic and brominated compounds. The interaction of phenolic compounds with proteins is a complex process influenced by the characteristics of the protein, the type of phytochemical, and external factors like pH and temperature. frontiersin.org These interactions can be covalent or non-covalent, with non-covalent interactions being more common and including hydrogen bonds, hydrophobic interactions, and electrostatic forces. frontiersin.org
Molecular Docking and Simulation Studies
Molecular docking and simulation are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a target macromolecule. For phenolic compounds, these studies often reveal the importance of hydroxyl groups in forming hydrogen bonds with amino acid residues in protein active sites. frontiersin.org The non-polar aromatic ring of the phenol (B47542) can also engage in hydrophobic interactions with non-polar regions of the protein. frontiersin.org
| Functional Group | Potential Interaction Type | Interacting Protein Residues (Examples) |
|---|---|---|
| Phenolic Hydroxyl Group | Hydrogen Bonding | Aspartate, Glutamate, Serine, Threonine |
| 2-hydroxypropan-2-yl Group | Hydrogen Bonding, Hydrophobic Interactions | Various polar and non-polar residues |
| Bromo Group | Halogen Bonding, Hydrophobic Interactions | Electron-rich residues (e.g., backbone carbonyls) |
| Phenolic Ring | Hydrophobic Interactions, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |
Ligand-Target Interaction Profiling (e.g., Enzyme Active Sites)
Ligand-target interaction profiling aims to identify the specific biomolecular targets of a compound. For phenolic compounds, enzymes are a common target. The binding of a phenolic compound to an enzyme's active site can lead to inhibition of its activity. For example, some flavonoids have been shown to inhibit bacterial enzymes like sortases, which are involved in biofilm formation. nih.gov
The structure of this compound suggests it could potentially interact with various enzyme active sites. The phenolic hydroxyl group is a key feature for such interactions. For instance, studies on brominated resorcinol (B1680541) dimers have shown inhibitory activity against isocitrate lyase from Candida albicans. nih.gov While the specific targets for this compound are unknown, its structural features make it a candidate for interacting with enzymes where hydrogen bonding and hydrophobic interactions are crucial for substrate or inhibitor binding.
In Vitro Antimicrobial Mechanisms of Related Phenolic Compounds
Phenolic compounds are well-known for their antimicrobial properties, acting against a broad spectrum of bacteria. nih.gov Their mechanisms of action are often multifaceted, targeting various cellular structures and processes. nih.gov Brominated phenols, in particular, have emerged as promising candidates against resilient pathogens. researchgate.net
Insights into Bacterial Membrane Interactions (Non-Specific)
A primary mechanism of antimicrobial action for many phenolic compounds is the disruption of the bacterial cell membrane. researchgate.netfrontiersin.org The lipophilic nature of these compounds allows them to partition into the lipid bilayer of the cell membrane, leading to a loss of integrity and increased permeability. nih.govresearchgate.net This disruption can cause the leakage of essential intracellular components such as ions, ATP, nucleic acids, and proteins, ultimately leading to cell death. nih.govresearchgate.net
The presence of a phenolic hydroxyl group is often crucial for this activity. researchgate.net Phenolic terpenoids like carvacrol (B1668589) and thymol, for example, cause damage to the cell membrane and leakage of intracellular material. researchgate.net For this compound, the lipophilicity conferred by the bromine atom and the propan-2-yl group would likely facilitate its interaction with and insertion into the bacterial membrane. The hydroxyl groups could then interact with the polar head groups of the phospholipids, further disrupting the membrane structure. Studies on bromophenoxyphenols have indicated they can disrupt membrane-linked resistance mechanisms without causing complete cell lysis. researchgate.net
Inhibition of Microbial Growth Pathways (Non-Clinical Efficacy)
Beyond membrane disruption, phenolic compounds can inhibit microbial growth by interfering with various cellular pathways. This can include the inhibition of essential enzymes and interference with nucleic acid synthesis. nih.govnih.gov For example, some flavonoids can inhibit topoisomerase I and II, enzymes critical for DNA replication and repair, thereby affecting bacterial growth. nih.gov
Phenolic compounds can also interfere with bacterial energy metabolism and inhibit the synthesis of structural components of the cell. frontiersin.org Some studies suggest that phenolic compounds can act as quorum-sensing inhibitors, disrupting the communication between bacterial cells that is necessary for processes like biofilm formation. nih.gov Brominated furanones, for instance, have been identified as quorum-sensing inhibitors. researchgate.net The ability of this compound to inhibit microbial growth pathways would likely depend on its ability to penetrate the cell and interact with specific intracellular targets.
| Mechanism | Description | Potential Role of Structural Features |
|---|---|---|
| Bacterial Membrane Disruption | Increased membrane permeability and leakage of intracellular contents. nih.govresearchgate.net | Lipophilicity of the bromo and propan-2-yl groups facilitates membrane insertion; hydroxyl groups interact with phospholipid heads. |
| Enzyme Inhibition | Inhibition of enzymes involved in critical metabolic or structural pathways. nih.govnih.gov | Hydroxyl and bromo groups can form key interactions in enzyme active sites. |
| Interference with Nucleic Acid Synthesis | Inhibition of enzymes like topoisomerases. nih.gov | Planar phenolic ring may intercalate with DNA or bind to related enzymes. |
| Quorum Sensing Inhibition | Disruption of bacterial cell-to-cell communication. researchgate.netnih.gov | The overall structure may mimic signaling molecules. |
Antioxidant Activity Mechanisms
Phenolic compounds are widely recognized for their antioxidant properties, which stem from their ability to donate a hydrogen atom or an electron to neutralize free radicals. mdpi.com The antioxidant activity of these compounds is a key aspect of their potential biological effects.
The primary mechanism of antioxidant action for phenolic compounds is free radical scavenging. mdpi.com The hydroxyl group on the aromatic ring can donate a hydrogen atom to a free radical, thereby stabilizing the radical and preventing it from causing oxidative damage to cellular components like lipids, proteins, and DNA. mdpi.com The resulting phenoxyl radical is relatively stable due to resonance delocalization of the unpaired electron around the aromatic ring, making it less reactive than the initial free radical.
For this compound, the phenolic hydroxyl group is the primary functional group responsible for its potential antioxidant activity through hydrogen atom donation. The substituents on the ring, including the bromine atom and the 2-hydroxypropan-2-yl group, can influence the antioxidant capacity by affecting the stability of the resulting phenoxyl radical and the steric accessibility of the hydroxyl group.
Radical Scavenging Mechanisms
Phenolic compounds are well-established antioxidants, and their primary mechanism of action involves the donation of a hydrogen atom from their hydroxyl (-OH) group to neutralize free radicals. This process helps to terminate the chain reactions characteristic of oxidative stress. The presence of a 2-(2-hydroxypropan-2-yl) group ortho to the phenolic hydroxyl group classifies this compound as a hindered phenol. vinatiorganics.comamfine.comvinatiorganics.com
The radical scavenging activity of this compound is believed to proceed through two main pathways:
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), effectively neutralizing it. This process generates a stable phenoxyl radical. The stability of this newly formed radical is crucial, as a highly stable radical is less likely to propagate further radical chain reactions. partinchem.com The bulky 2-(2-hydroxypropan-2-yl) group provides steric hindrance, which can enhance the stability of the phenoxyl radical. vinatiorganics.comvinatiorganics.com
Single Electron Transfer (SET): An alternative pathway involves the transfer of a single electron from the phenol to the free radical, forming a radical cation. This is often followed by proton transfer to yield a stable phenoxyl radical. The specific mechanism that predominates is influenced by factors such as the solvent and the nature of the free radical.
The substituents on the aromatic ring significantly influence the radical scavenging potential. The bromine atom at the para position and the 2-hydroxypropan-2-yl group at the ortho position can modulate the electronic properties of the phenol, thereby affecting its ability to donate a hydrogen atom and stabilize the resulting radical.
Structural Features and Their Role in Radical Scavenging
| Structural Feature | Expected Mechanistic Role |
|---|---|
| Phenolic Hydroxyl (-OH) Group | Acts as the primary hydrogen donor to neutralize free radicals. nih.gov |
| 2-(2-hydroxypropan-2-yl) Group (ortho position) | Provides steric hindrance, which helps to stabilize the resulting phenoxyl radical and may prevent it from participating in further reactions. vinatiorganics.comvinatiorganics.com |
| Bromo (Br) Group (para position) | As an electron-withdrawing group, it can influence the bond dissociation energy of the phenolic O-H bond, which is a key factor in the HAT mechanism. |
| Aromatic Ring | Delocalizes the unpaired electron of the phenoxyl radical through resonance, contributing to its stability. partinchem.comscienceopen.com |
Metal Chelation Potential
Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can contribute to oxidative stress by catalyzing the formation of highly reactive hydroxyl radicals via the Fenton reaction. nih.gov Phenolic compounds can mitigate this by chelating these metal ions, forming stable complexes that are redox-inactive. scienceopen.commdpi.com
The metal chelation potential of a phenolic compound is largely dependent on the arrangement of its functional groups. For effective chelation, a molecule typically requires two or more electron-donating functional groups positioned in a way that allows for the formation of a stable ring structure with the metal ion.
In the case of this compound, the key functional groups for potential metal chelation are the phenolic hydroxyl group and the hydroxyl group of the adjacent 2-hydroxypropan-2-yl substituent. The proximity of these two hydroxyl groups could potentially allow for the formation of a stable chelate complex with a metal ion. The ability of bromophenols to chelate metal ions like Cu(II) has been noted as a secondary antioxidant mechanism. rsc.org
Structural Features and Their Potential Role in Metal Chelation
| Structural Feature | Potential Mechanistic Role |
|---|---|
| Phenolic Hydroxyl (-OH) Group | Can act as one of the binding sites for a metal ion. |
| Hydroxyl (-OH) group on the 2-hydroxypropan-2-yl substituent | The ortho-positioning of this group relative to the phenolic hydroxyl could enable it to act as a second binding site, potentially forming a stable chelate ring with a metal ion. learncbse.in |
| Oxygen Atoms | The lone pairs of electrons on the oxygen atoms of the hydroxyl groups are the primary sites of interaction with the metal ion. |
It is important to note that while the structural features of this compound suggest a potential for both radical scavenging and metal chelation, the extent and efficiency of these mechanisms would need to be confirmed through specific experimental studies.
Derivatives and Analogues of 4 Bromo 2 2 Hydroxypropan 2 Yl Phenol
Synthesis of Novel Structural Analogues with Modified Halogenation Patterns
The halogenation pattern of the aromatic ring in 4-Bromo-2-(2-hydroxypropan-2-yl)phenol can be systematically altered to include other halogens such as fluorine, chlorine, or iodine, or to introduce multiple halogen substituents. These modifications can significantly influence the electronic properties and reactivity of the molecule.
Fluorinated and Chlorinated Analogues: The synthesis of fluorinated or chlorinated analogues can be approached by starting with the appropriately halogenated phenol (B47542) and introducing the 2-hydroxypropan-2-yl side chain. For instance, the reaction of a fluorinated or chlorinated phenol with a suitable electrophile in a Friedel-Crafts type reaction could yield the desired analogue. The introduction of fluorine can also be achieved using specialized fluorinating agents. nih.gov
Iodinated Analogues: Iodinated analogues can be prepared through electrophilic iodination of the parent phenol or a suitable precursor. N-Iodosuccinimide (NIS) is a common reagent for the iodination of aromatic compounds and can be employed for this purpose. mdpi.com
Di- and Tri-halogenated Analogues: The synthesis of analogues with multiple halogen atoms can be achieved through sequential halogenation reactions. For example, starting with 4-bromophenol (B116583), additional halogen atoms can be introduced at the ortho and para positions relative to the hydroxyl group. The specific reaction conditions and the choice of halogenating agent would determine the final substitution pattern. The synthesis of a 4-bromo-2-chlorophenyl derivative has been reported, demonstrating the feasibility of creating mixed halogenated systems. openstax.org
| Analogue Type | Potential Synthetic Strategy | Key Reagents | Reference Analogy |
| Fluorinated | Electrophilic fluorination of a phenol precursor | Selectfluor, N-Fluorobenzenesulfonimide | nih.gov |
| Chlorinated | Electrophilic chlorination of a phenol precursor | N-Chlorosuccinimide (NCS) | openstax.org |
| Iodinated | Electrophilic iodination of a phenol precursor | N-Iodosuccinimide (NIS) | mdpi.com |
| Di/Tri-halogenated | Sequential electrophilic halogenation | Br₂, Cl₂, I₂ with appropriate catalysts | mdpi.comopenstax.org |
Synthesis of Analogues with Variations in the Alkyl Hydroxyl Side Chain
Modification of the 2-hydroxypropan-2-yl side chain offers another avenue for creating structural analogues. These variations can range from simple changes in chain length to the introduction of other functional groups.
Homologues and Isomers: Simpler analogues, such as those with a hydroxymethyl mdpi.com or a 3-hydroxypropyl cymitquimica.com side chain, can be synthesized from the corresponding bromophenol precursors. For example, the reaction of 4-bromophenol with an appropriate epoxide or aldehyde could yield these shorter or longer chain analogues.
Ether and Ester Derivatives: The tertiary hydroxyl group of the 2-hydroxypropan-2-yl side chain can be derivatized to form ethers and esters. Williamson ether synthesis, involving the reaction of the corresponding alkoxide with an alkyl halide, can be used to prepare a variety of ether analogues. openstax.orguomustansiriyah.edu.iqbyjus.comlibretexts.orglibretexts.org Esterification, through reaction with an acid chloride or anhydride (B1165640) in the presence of a base, would yield the corresponding ester derivatives. nih.gov
Analogues with a Thiomorpholin-4-ylmethyl Side Chain: The synthesis of a 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol has been reported, showcasing the possibility of introducing more complex, functionalized side chains. mdpi.com This suggests that Mannich-type reactions or other carbon-carbon bond-forming reactions could be employed to introduce a variety of side chains at the ortho position of 4-bromophenol.
| Side Chain Variation | Potential Synthetic Approach | Example of Reagents | Reference Analogy |
| Hydroxymethyl | Reaction of 4-bromophenol with formaldehyde | Formaldehyde, base catalyst | mdpi.com |
| 3-Hydroxypropyl | Grignard reaction with an appropriate epoxide | 3-Chloropropoxy(trimethyl)silane, Mg | cymitquimica.com |
| Ether Derivatives | Williamson ether synthesis | Alkyl halide, NaH | openstax.orguomustansiriyah.edu.iqbyjus.comlibretexts.orglibretexts.org |
| Ester Derivatives | Acylation of the hydroxyl group | Acid chloride, pyridine | nih.gov |
| Thiomorpholin-4-ylmethyl | Mannich reaction | Thiomorpholine, formaldehyde | mdpi.com |
Conjugates and Prodrug Strategies (for chemical delivery or controlled release in research, not clinical)
For research purposes, this compound can be chemically modified to create conjugates or prodrugs designed for controlled release or targeted delivery in experimental systems. These strategies typically involve linking the parent compound to another molecule, such as a sugar or a polymer, through a cleavable bond.
Glucuronide Conjugates: In biological systems, phenolic compounds are often metabolized to form glucuronide conjugates to increase their water solubility and facilitate excretion. The synthesis of a β-D-glucuronide of a similar compound, 4-bromo-2,5-dimethoxyphenethylamine, has been achieved using a glucuronyl donor and a Lewis acid catalyst. unirioja.es A similar strategy could be employed to synthesize the glucuronide conjugate of this compound at the phenolic hydroxyl group. This would create a more water-soluble derivative that could potentially be cleaved by β-glucuronidase in specific research models.
Polymeric Conjugates for Controlled Release: Phenolic compounds can be encapsulated within or covalently bound to polymeric matrices to achieve controlled release. nih.govmdpi.com For instance, the hydroxyl groups of this compound could be used to form ester or ether linkages with polymers containing suitable functional groups, such as polyesters or polyethers. The rate of release of the parent compound would then depend on the rate of hydrolysis or enzymatic cleavage of the linking bond. Various encapsulation techniques, such as spray drying or nanoencapsulation, can also be used to physically trap the compound within a polymeric carrier for sustained release. researchgate.netencyclopedia.pubnih.gov
| Strategy | Description | Potential Linkage | Release Mechanism |
| Glucuronide Conjugation | Attachment of a glucuronic acid moiety to the phenolic hydroxyl group. | O-glycosidic bond | Enzymatic cleavage by β-glucuronidase. |
| Polymeric Conjugation | Covalent attachment to a polymer backbone. | Ester or ether linkage | Hydrolysis or enzymatic cleavage. |
| Encapsulation | Physical entrapment within a polymeric matrix. | Non-covalent | Diffusion and/or degradation of the matrix. |
Structure-Reactivity Relationship (SRR) Studies of Analogues
The synthesis of various analogues of this compound allows for systematic studies of how structural modifications impact the compound's chemical reactivity. Key aspects to consider in such studies include the electronic effects of substituents on the aromatic ring and the steric and electronic influence of the side chain.
Impact of Side Chain Variations: Modifications to the 2-hydroxypropan-2-yl side chain can also influence reactivity. Altering the length or branching of the alkyl chain can introduce steric effects that may hinder reactions at the adjacent phenolic hydroxyl group or the ortho position of the ring. The presence of the hydroxyl group in the side chain can also participate in intramolecular hydrogen bonding, which can affect the acidity and reactivity of the phenolic proton.
| Structural Modification | Predicted Effect on Reactivity | Rationale |
| Additional electron-withdrawing halogen | Increased acidity of the phenolic -OH; decreased reactivity towards electrophilic aromatic substitution. | Inductive and resonance effects of the halogen. |
| Replacement of bromine with a more electronegative halogen (e.g., fluorine) | Increased acidity of the phenolic -OH. | Stronger inductive effect of fluorine. |
| Elongation of the alkyl side chain | Minor electronic effect; potential for increased steric hindrance. | Steric bulk of the side chain. |
| Conversion of the side chain hydroxyl to an ether or ester | Decreased polarity; potential for altered biological interactions in research models. | Removal of the hydrogen-bonding capability of the hydroxyl group. |
Potential Applications in Chemical Synthesis and Materials Science
Role as a Versatile Building Block in Complex Organic Synthesis
Theoretically, the presence of multiple reactive sites could make this compound a valuable building block in organic synthesis. The bromine atom can participate in cross-coupling reactions (like Suzuki or Heck reactions) to form new carbon-carbon bonds. The phenolic hydroxyl group can be used to form ethers or esters, and the tertiary alcohol provides another point for functionalization. However, practical examples of these applications are not found in current literature.
Precursor in the Synthesis of Polycyclic Aromatic Compounds
Polycyclic Aromatic Hydrocarbons (PAHs) are complex structures often built from smaller, functionalized aromatic precursors. nih.gov Generally, brominated phenols can be used in oxidative coupling reactions to construct larger aryl frameworks, which are then cyclized to form PAHs. nih.gov However, a targeted search for the use of 4-Bromo-2-(2-hydroxypropan-2-yl)phenol in this specific capacity did not yield any published studies or patents.
Intermediate in the Formation of Heterocyclic Systems
Heterocyclic compounds are crucial in medicinal chemistry and materials science. Phenolic compounds are often used as starting materials for synthesizing oxygen-containing heterocycles (like benzofurans) or nitrogen-containing systems after modification. While various bromophenol derivatives are used to create complex heterocyclic structures, nih.govnih.gov there is no specific literature demonstrating the use of this compound as an intermediate in forming such systems.
Applications in Polymer Chemistry as Stabilizers or Monomers
Phenolic compounds, particularly those with bulky substituents, are often investigated as antioxidants or stabilizers in polymers to prevent degradation. The structure of this compound could theoretically offer such stabilizing properties. Furthermore, the presence of two hydroxyl groups opens the possibility of its use as a monomer in the synthesis of polyesters or polyethers. Despite this theoretical potential, no studies documenting its evaluation or use as a polymer additive or monomer could be identified.
Advanced Materials Development and Functional Coatings (Theoretical and Experimental)
Environmental Fate and Biotransformation Pathways of Brominated Phenols
Biodegradation Mechanisms by Microorganisms or Enzymes (e.g., Laccases)
Microbial degradation is a primary route for the removal of organic pollutants from the environment. For brominated phenols, microorganisms have evolved diverse enzymatic machinery to break down these often-recalcitrant compounds. While no studies have specifically documented the microbial degradation of 4-Bromo-2-(2-hydroxypropan-2-yl)phenol, research on analogous compounds offers valuable insights into potential pathways.
Bacteria and fungi are known to degrade a variety of phenolic compounds. For instance, the bacterium Cupriavidus basilensis has been shown to transform a range of bisphenol analogues, which share a phenolic structure. The degradation pathways often involve hydroxylation of the aromatic ring, followed by ring cleavage nih.govnih.gov. It is plausible that microorganisms could employ similar initial steps to attack the phenyl ring of this compound. The presence of the bulky 2-hydroxypropan-2-yl group and the bromine atom may, however, influence the rate and feasibility of such enzymatic attacks.
Enzymes known as laccases, produced by various fungi, are particularly effective in degrading phenolic compounds frontiersin.orgnih.govresearchgate.net. Laccases are multi-copper oxidases that can oxidize a wide array of aromatic and non-aromatic compounds, with water as the only by-product. Their broad substrate specificity makes them promising candidates for bioremediation of environments contaminated with phenolic pollutants nih.govresearchgate.net. It is hypothesized that laccases could initiate the degradation of this compound by oxidizing its phenolic hydroxyl group.
Table 1: Potential Microbial Degradation Mechanisms for Brominated Phenols
| Degradation Mechanism | Description | Relevant Microorganisms/Enzymes (from analogous compounds) |
|---|---|---|
| Ring Hydroxylation | Addition of a hydroxyl group to the aromatic ring, often a precursor to ring cleavage. | Cupriavidus basilensis nih.govnih.gov |
| Ring Fission | The breaking of the aromatic ring structure, leading to the formation of aliphatic compounds. | Pseudomonas fluorescens nih.gov |
| Oxidative Polymerization | Laccase-mediated oxidation can lead to the formation of larger, less soluble polymers. | Fungal Laccases frontiersin.orgnih.gov |
| Reductive Dehalogenation | Removal of the bromine atom under anaerobic conditions, a common first step for simpler brominated phenols. | Anaerobic microbial consortia |
Abiotic Transformation Processes (e.g., Photodegradation, Hydrolysis)
In addition to biological breakdown, chemical compounds in the environment are subject to abiotic transformation processes. For brominated aromatic compounds, photodegradation—breakdown by sunlight—is often a significant environmental fate process. The energy from ultraviolet (UV) radiation can lead to the cleavage of the carbon-bromine bond, a process known as photolysis. This can result in the formation of debrominated phenols or other transformation products. The rate and products of photodegradation are highly dependent on environmental conditions such as the intensity of sunlight, the presence of photosensitizing substances in the water, and the pH.
Identification of Environmental Metabolites and Their Chemical Structures
Identifying the breakdown products, or metabolites, of a chemical is a critical component of its environmental risk assessment, as these metabolites can sometimes be more toxic than the parent compound. Without specific studies on this compound, the identity of its environmental metabolites remains speculative.
Based on the degradation of other brominated phenols and bisphenol A (BPA) analogues, several types of metabolites could potentially be formed:
Hydroxylated derivatives: Microbial or enzymatic action could introduce additional hydroxyl groups onto the aromatic ring diva-portal.orgacs.orgresearchgate.net.
Debrominated products: Abiotic or biotic processes could lead to the removal of the bromine atom, resulting in 2-(2-hydroxypropan-2-yl)phenol (B144642).
Ring cleavage products: Complete degradation would involve the breaking of the aromatic ring, leading to the formation of smaller, aliphatic acids and aldehydes nih.gov.
Conjugates: In biological systems, phenolic compounds are often conjugated with molecules like glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion. While this is a primary detoxification pathway in organisms, the environmental relevance of these conjugates is less clear diva-portal.orgresearchgate.net.
Oxidation of the side chain: The 2-hydroxypropan-2-yl group could also be a target for microbial oxidation.
For example, the pesticide profenofos (B124560) is known to be metabolized to 4-bromo-2-chlorophenol, indicating that the core phenolic structure can remain intact while other parts of the molecule are altered nih.govnih.gov. Similarly, studies on the degradation of 4-nonylphenol (B119669) have identified metabolites resulting from ipso-hydroxylation, where a hydroxyl group is added to the carbon atom to which the alkyl chain is attached core.ac.ukresearchgate.net.
Table 2: Hypothetical Environmental Metabolites of this compound
| Potential Metabolite | Formation Pathway |
|---|---|
| 2-(2-hydroxypropan-2-yl)phenol | Reductive debromination |
| 4-Bromo-catechol derivative | Ring hydroxylation |
| Aliphatic ring cleavage products | Ring fission |
Future Research Directions and Emerging Paradigms
Development of More Efficient and Sustainable Synthetic Routes
While classical synthetic routes to brominated phenols are established, future research will invariably focus on the development of methodologies that are more efficient, cost-effective, and environmentally benign. The principles of green chemistry will be central to this endeavor, emphasizing atom economy, the reduction of hazardous waste, and the use of renewable feedstocks and catalysts.
Key research thrusts in this area will include:
Flow Chemistry and Microreactor Technology: The transition from batch processing to continuous flow synthesis offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. Future work should explore the adaptation of the synthesis of 4-Bromo-2-(2-hydroxypropan-2-yl)phenol to microreactor systems. This could lead to higher purity products, reduced reaction times, and minimized solvent usage.
Biocatalytic Approaches: The use of enzymes, such as haloperoxidases, for the regioselective halogenation of aromatic compounds represents a highly sustainable synthetic strategy. Future research could focus on identifying or engineering enzymes capable of specifically brominating the 2-(2-hydroxypropan-2-yl)phenol (B144642) substrate. This biocatalytic approach would operate under mild conditions (aqueous media, ambient temperature) and offer unparalleled selectivity, aligning perfectly with green chemistry ideals.
Table 1: Comparison of Synthetic Methodologies for Future Development
| Methodology | Key Advantages | Research Focus |
| C-H Activation | High atom economy, reduced steps | Development of selective and robust catalysts |
| Flow Chemistry | Enhanced safety, scalability, control | Reactor design, optimization of flow parameters |
| Biocatalysis | High selectivity, mild conditions | Enzyme discovery and engineering |
| Multicomponent Reactions | High efficiency, reduced waste | Design of novel one-pot reaction pathways rsc.org |
Advanced Spectroscopic Probes and Imaging Techniques for Chemical Compound Interactions
Understanding how this compound interacts with its chemical and biological environment is crucial for harnessing its properties. Future research will leverage advanced spectroscopic and imaging techniques to probe these interactions with unprecedented detail. azooptics.com
Emerging research directions include:
Multidimensional NMR Spectroscopy: While 1D NMR provides basic structural confirmation, advanced 2D and 3D NMR techniques (e.g., NOESY, ROESY, HSQC, HMBC) can be employed to elucidate the compound's solution-state conformation and its non-covalent interactions with other molecules, such as host-guest complexes or biological macromolecules. These studies can reveal detailed information about proximity and bonding between different parts of the interacting system.
Time-Resolved Spectroscopy: To understand the dynamics of processes like photo-induced reactions or its behavior in excited states, time-resolved absorption and fluorescence spectroscopy will be invaluable. These techniques can track the formation and decay of transient species on timescales from femtoseconds to milliseconds, providing deep mechanistic insights into its potential photochemical applications or antioxidant activity.
Advanced Mass Spectrometry Imaging (MSI): Techniques like Desorption Electrospray Ionization (DESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI could be used to map the spatial distribution of this compound and its metabolites within biological tissues. This would provide critical information on its uptake, distribution, and localization in biological systems, which is vital for developing potential therapeutic or diagnostic applications.
Surface-Enhanced Raman Spectroscopy (SERS): SERS can provide a vibrational fingerprint of the molecule with extremely high sensitivity. This technique could be used to study the compound's interaction with metallic surfaces or nanoparticles, which is relevant for applications in materials science and sensor development. It can also be used to detect and identify the compound at very low concentrations in complex matrices.
Integration of Machine Learning and AI in Compound Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by accelerating the discovery and optimization of new molecules. nih.gov For this compound, these computational tools can guide the design of new derivatives with tailored properties.
Future research in this domain will likely focus on:
Quantitative Structure-Property Relationship (QSPR) Modeling: By building ML models trained on datasets of related phenolic compounds, it will be possible to predict various properties of novel, virtual derivatives of this compound. nih.gov Properties such as antioxidant efficacy, solubility, binding affinity to specific proteins, and toxicity can be estimated before a molecule is ever synthesized, dramatically reducing the time and cost of research and development. nih.govresearchgate.net
Generative Models for de Novo Design: Advanced AI techniques, such as generative adversarial networks (GANs) or variational autoencoders (VAEs), can be used to design entirely new molecules. By providing the model with a desired set of properties, these algorithms can generate novel chemical structures based on the this compound scaffold that are optimized for a specific application.
Predicting Spectroscopic and Synthetic Outcomes: AI models can be trained to predict the NMR or mass spectra of hypothetical derivatives, aiding in their future identification. Furthermore, ML is increasingly being used to predict the outcomes of chemical reactions, suggesting optimal synthetic routes and reaction conditions, which ties directly into the development of more efficient synthetic pathways. acs.org
Table 2: Applications of AI/ML in Compound Development
| AI/ML Application | Objective | Expected Outcome |
| QSPR Modeling | Predict properties of virtual derivatives | Accelerated identification of lead compounds with desired efficacy and safety profiles. nih.gov |
| Generative Models | Design novel molecules with optimized functions | Discovery of new chemical entities with enhanced performance for targeted applications. |
| Predictive Synthesis | Forecast reaction outcomes and optimal conditions | Streamlined and more efficient synthesis of target compounds and their analogues. |
Exploration of Novel Mechanistic Pathways in Catalysis or Biological Systems
The unique combination of a phenol (B47542), a tertiary alcohol, and a bromine atom on a single aromatic scaffold suggests that this compound could participate in a variety of interesting chemical and biological processes. A key area of future research will be the elucidation of these mechanistic pathways.
Potential areas for exploration include:
Mechanisms of Antioxidant Activity: Phenolic compounds are well-known antioxidants. Detailed mechanistic studies are needed to determine how this compound neutralizes free radicals. Does it proceed via hydrogen atom transfer (HAT) from the phenolic hydroxyl group, single-electron transfer (SET), or another pathway? Investigating the kinetics and thermodynamics of these processes, and how the bromo and hydroxypropyl substituents influence the bond dissociation energy of the O-H bond, will be critical. researchgate.net
Role as a Ligand in Homogeneous Catalysis: The phenolic oxygen and the tertiary alcohol oxygen could potentially act as a bidentate ligand, coordinating to a metal center. Future research could explore the synthesis of metal complexes involving this compound and investigate their catalytic activity in reactions such as polymerization, cross-coupling, or oxidation. The electronic and steric effects of the substituents could lead to unique catalytic properties.
Enzyme Inhibition or Modulation: The structure may allow it to fit into the active site of specific enzymes. Future studies could screen this compound against various enzyme classes (e.g., protein tyrosine phosphatases, oxidoreductases) to identify potential inhibitory activity. If an interaction is found, detailed mechanistic studies involving kinetics, structural biology (e.g., X-ray crystallography of the enzyme-inhibitor complex), and computational modeling would be required to understand the molecular basis of the interaction.
Environmental Degradation Pathways: Understanding the fate of this compound in the environment is crucial. Research should focus on its biodegradation and photodegradation pathways. Identifying the metabolic products formed by microorganisms and the intermediates generated during photochemical decomposition will provide a comprehensive picture of its environmental persistence and impact.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-Bromo-2-(2-hydroxypropan-2-yl)phenol, and how can reaction conditions be optimized for yield and purity?
- Methodology : Synthesis typically involves bromination of a phenolic precursor or coupling reactions. For example, bromination of 2-(2-hydroxypropan-2-yl)phenol using N-bromosuccinimide (NBS) under controlled pH (e.g., acetic acid) can minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometric ratios of reagents to suppress di-substitution byproducts.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodology :
- NMR : H NMR identifies the hydroxyl (-OH) proton (δ 5.2–5.8 ppm, broad) and the geminal dimethyl group (δ 1.4–1.6 ppm, singlet). C NMR confirms the quaternary carbon adjacent to the hydroxyl group (δ 70–75 ppm) .
- IR : Strong absorption bands at ~3400 cm (O-H stretch) and ~1200 cm (C-Br stretch) are critical .
- Mass Spectrometry : ESI-MS in negative ion mode typically shows [M-H] peaks, with bromine isotope patterns (e.g., m/z 245/247 for CHBrO) .
Q. How does the solubility and stability of this compound vary under different pH and temperature conditions?
- Methodology : Solubility tests in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) reveal preferential dissolution in alcohols. Stability studies using HPLC under varying pH (2–12) and temperatures (4–60°C) show degradation above 40°C in acidic conditions, with optimal storage at 4°C in inert atmospheres .
Advanced Research Questions
Q. What computational methods (e.g., DFT) are suitable for predicting the electronic properties and reactivity of this compound?
- Methodology : Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can model HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. Software like Gaussian or ORCA is used to simulate bromine’s electron-withdrawing effects on the phenolic ring, which influence nucleophilic substitution sites . Basis set selection must account for relativistic effects in bromine .
Q. How can crystallographic challenges (e.g., disorder in the hydroxypropan-2-yl group) be resolved during X-ray diffraction analysis?
- Methodology : Single-crystal X-ray diffraction with SHELX software (SHELXL for refinement) is critical. For disordered moieties, apply restraints (e.g., DFIX, SIMU) to stabilize refinement. High-resolution data (<1.0 Å) and low-temperature measurements (100 K) reduce thermal motion artifacts. Hydrogen bonding networks (O-H⋯O) should be analyzed to confirm molecular packing .
Q. What strategies mitigate competing side reactions (e.g., dehydrohalogenation) during functionalization of this compound?
- Methodology : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with arylboronic acids under anhydrous conditions. Additives like tetrabutylammonium bromide (TBAB) enhance solubility and reduce Br elimination. Monitor reaction progress via GC-MS to detect intermediates like quinone methides .
Q. How does the steric hindrance from the 2-hydroxypropan-2-yl group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?
- Methodology : Competitive EAS experiments (e.g., nitration, sulfonation) with positional analysis via H NMR or X-ray crystallography. The bulky substituent directs incoming electrophiles to the para position relative to the bromine, as steric effects dominate over electronic effects .
Q. What in vitro assays are appropriate for evaluating the biological activity of this compound derivatives, and how are structure-activity relationships (SARs) determined?
- Methodology :
- Enzyme Inhibition : Assay cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. IC values are derived from dose-response curves .
- Antioxidant Activity : DPPH radical scavenging assays quantify phenolic hydroxyl group efficacy. SARs are established by modifying substituents (e.g., replacing Br with Cl) and measuring redox potentials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
